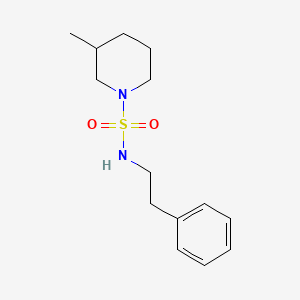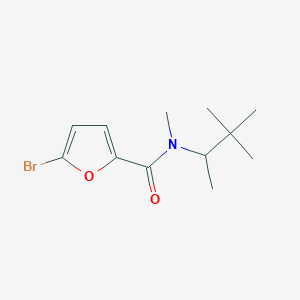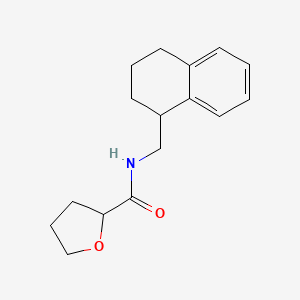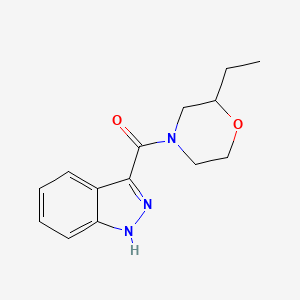![molecular formula C14H14ClNO2 B7494826 N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide, also known as AM2201, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 2008 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. AM2201 belongs to a class of compounds known as designer drugs, which are created by modifying the chemical structure of existing drugs to produce new compounds with similar or enhanced effects.
Mecanismo De Acción
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide works by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding results in the activation of a signaling cascade that leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. The release of these neurotransmitters results in a range of effects, including pain relief, appetite stimulation, and relaxation.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide has a range of biochemical and physiological effects, including pain relief, appetite stimulation, and relaxation. It has also been shown to have anti-inflammatory and neuroprotective effects. These effects are mediated through the activation of the endocannabinoid system, which regulates a wide range of physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined chemical structure, which makes it easy to study. It also has a range of effects that can be studied, including pain relief, appetite stimulation, and relaxation. However, there are also some limitations to using N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide in laboratory experiments. It is a synthetic compound that has not been extensively studied in humans, so its effects on humans are not well understood. Additionally, it may have side effects that are not yet known.
Direcciones Futuras
There are several future directions for research on N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide. One direction is to study its effects on different physiological processes, such as the immune system and the cardiovascular system. Another direction is to study its potential as a treatment for various diseases, such as chronic pain and inflammation. Additionally, more research is needed to understand the potential side effects of N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide and how it interacts with other drugs. Overall, N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide is a promising compound that has the potential to be used in a wide range of scientific research applications.
Métodos De Síntesis
The synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with methylamine to produce N-(4-chlorobenzyl)-N-methylamine. This intermediate is then reacted with furan-3-carboxylic acid to produce N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide. The synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate a wide range of physiological processes. N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide has been shown to bind to the CB1 and CB2 receptors, which are the primary receptors in the endocannabinoid system. This binding results in a range of effects, including pain relief, appetite stimulation, and relaxation.
Propiedades
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10(11-3-5-13(15)6-4-11)16(2)14(17)12-7-8-18-9-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIOOLXPKCSROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)
![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)



![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)




